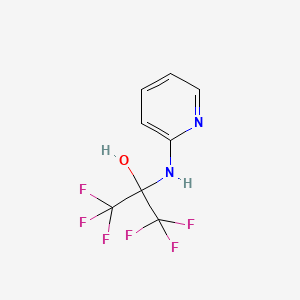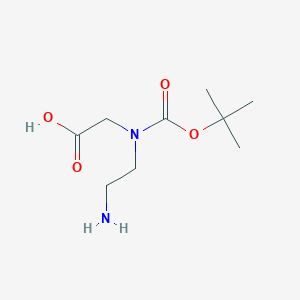
N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of an aminoethyl group and a tert-butoxycarbonyl (Boc) protecting group attached to the glycine molecule. This compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine typically involves the protection of the amino group of glycine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to yield simpler amine derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to expose the free amine group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Oxo derivatives of the aminoethyl group.
Reduction: Amine derivatives.
Substitution: Free amine form of glycine.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine involves its ability to participate in peptide bond formation and other biochemical reactions. The Boc protecting group provides stability during synthesis and can be selectively removed to expose reactive sites. The aminoethyl group can interact with various molecular targets, facilitating the formation of desired products.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminoethyl)glycine: Lacks the Boc protecting group, making it more reactive but less stable.
N-(tert-Butoxycarbonyl)glycine: Contains only the Boc group, without the aminoethyl modification.
N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)alanine: Similar structure but with an alanine backbone instead of glycine.
Uniqueness
N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine is unique due to the combination of the Boc protecting group and the aminoethyl modification, providing a balance of stability and reactivity that is valuable in synthetic and biochemical applications.
Propiedades
Número CAS |
70889-94-0 |
|---|---|
Fórmula molecular |
C9H18N2O4 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
2-[2-aminoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11(5-4-10)6-7(12)13/h4-6,10H2,1-3H3,(H,12,13) |
Clave InChI |
XDGIJUUNOMQHSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CCN)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)
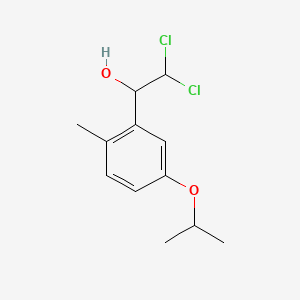
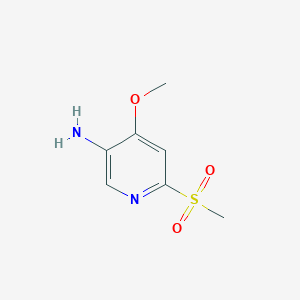
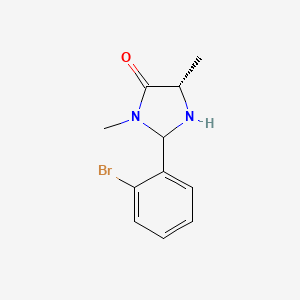


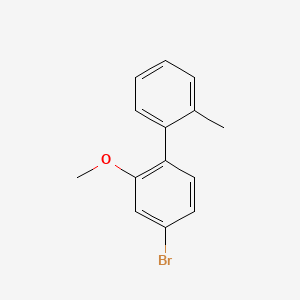
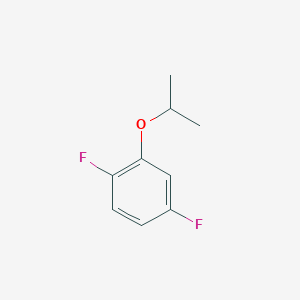
![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)

![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)

